

Birinapant cIAP1 XIAP binding affinity

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Compound Focus: Birinapant

CAS No.: 1260251-31-7

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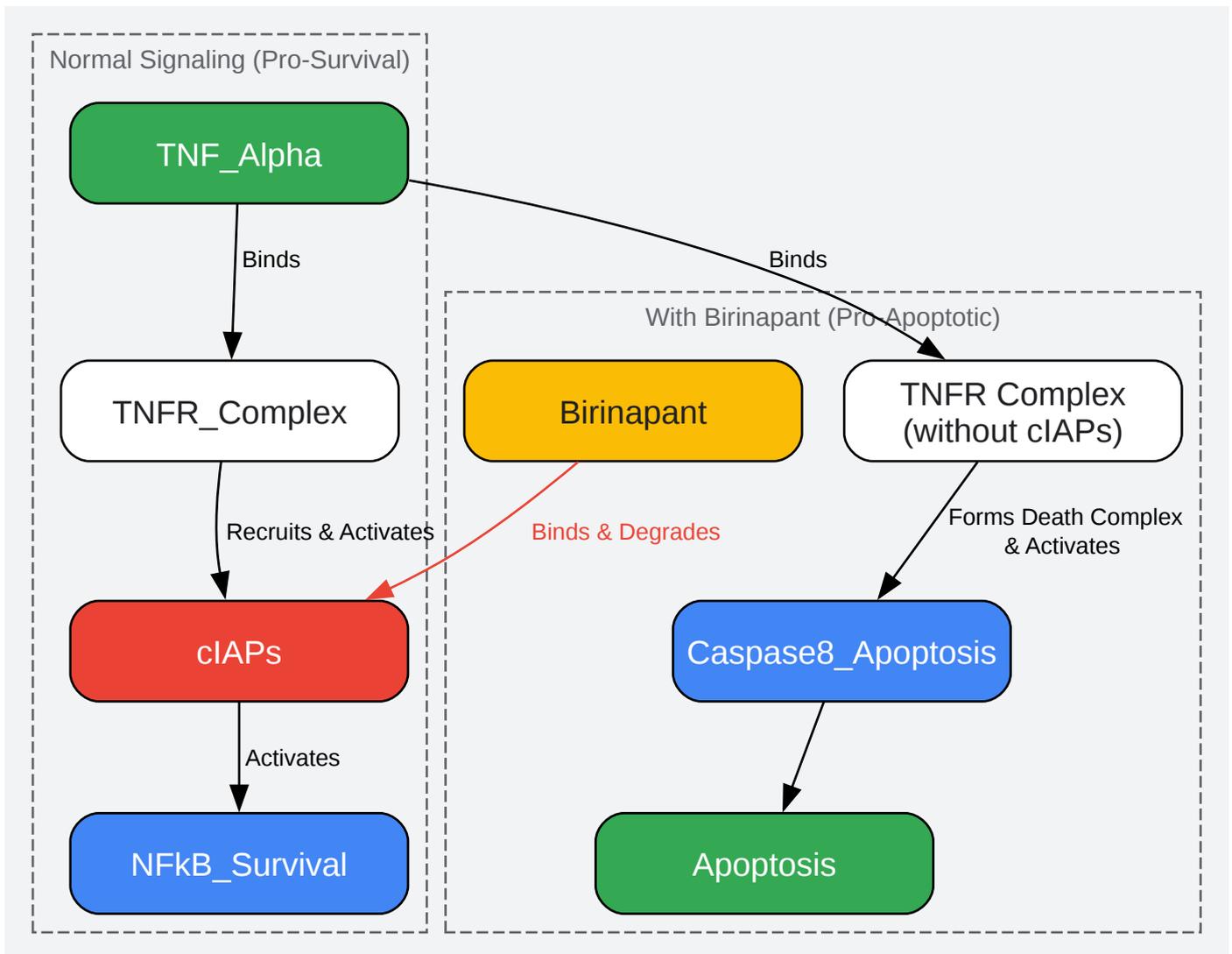
Binding Affinity and Key Properties

The table below summarizes the core biochemical characteristics of **Birinapant**:

IAP Target	Reported Binding Affinity (Kd)	Primary Role & Consequence of Inhibition
cIAP1	<1 nM (sub-nanomolar) [1] [2] [3]	Promotes cell survival via NF-κB signaling; degradation leads to apoptosis [4] [5].
XIAP	45 nM [2] [3] [5]	Directly inhibits caspases-3, -7, and -9; antagonism relieves caspase inhibition [6].
cIAP2	High affinity (specific Kd not detailed in results) [1]	Functionally redundant with cIAP1; co-degradation disrupts survival signaling [7] [5].
ML-IAP	Binds with high affinity (specific Kd not detailed in results) [1]	An IAP highly expressed in some melanomas; inhibition promotes apoptosis [5].

Mechanism of Action and Signaling Pathways

Birinapant mimics the natural SMAC protein, which is released from mitochondria to trigger apoptosis. The following diagram illustrates how **Birinapant** shifts the balance from cell survival to death.



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Birinapant's degradation of cIAP1/2 fundamentally alters cell fate. In many cancer cells, this creates a state of **TNF- α dependency**, where the cell's own TNF- α drives its death [5]. Single-agent efficacy is observed in some models [4], while others require exogenous TNF- α [2] [5]. **Birinapant** also relieves XIAP-mediated caspase inhibition, directly enabling apoptosis [4].

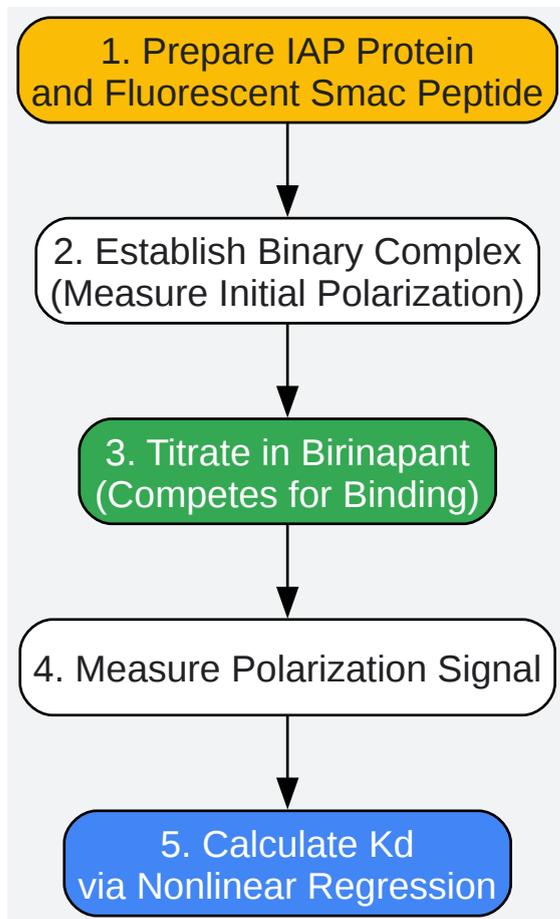
Key Experimental Protocols

The foundational data on **Birinapant**'s activity is obtained through standardized biochemical and cellular assays.

Fluorescence Polarization (FP) Binding Assay

This cell-free assay quantitatively measures **Birinapant**'s direct binding affinity (K_d) to IAP proteins [2] [3].

- **Principle:** A fluorescently-labeled Smac peptide binds to IAPs, causing high polarization. Unlabeled **Birinapant** competes for binding, reducing polarization.
- **Workflow:** The assay follows a clear, sequential process to determine binding affinity.



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In Vitro Cell Viability and Apoptosis Assays

These protocols evaluate the functional cellular response to **Birinapant** treatment [4] [2].

- **Cell Culture:** Use relevant cancer cell lines (e.g., inflammatory breast cancer SUM149/190, melanoma, NSCLC). Seed cells and allow adhesion.
- **Treatment:**

- **Single Agent: Birinapant** (e.g., 1 nM - 10 μM).
- **Combination:** With TRAIL (e.g., 0-100 ng/mL) or TNF-α (e.g., 1-50 ng/mL).
- **Control:** Use neutralizing anti-TNF-α antibody or caspase inhibitors (e.g., Q-VD-OPh) to confirm mechanism.
- **Viability Readout (MTS/MTT):** Measure metabolically active cells after 24-72 hours of treatment [2] [3].
- **Apoptosis Confirmation (Annexin V/7-AAD Staining):** Detect phosphatidylserine externalization (early apoptosis) and membrane integrity (late apoptosis/necrosis) via flow cytometry after ~12 hours of treatment [4] [2].
- **Target Engagement (Western Blot):** Confirm cIAP1/2 degradation, PARP cleavage, and caspase-3/8 activation in cell lysates post-treatment [4] [5].

Research Applications and Rational Combinations

The mechanistic understanding of **Birinapant** informs its use in preclinical research, highlighting its potential in specific genetic contexts and combination strategies.

Context/Combination	Observed Effect & Proposed Rationale	Key Evidence
Inflammatory Breast Cancer (IBC)	Single-agent apoptosis in SUM190; synergy with TRAIL in SUM149. XIAP inhibition key for TRAIL potentiation [4].	[4]
Melanoma (with TNF-α)	Strong synergistic cell death. Birinapant degrades cIAP1/2, allowing TNF-α to activate caspase-8 via complex II [2] [5].	[2] [5]
Non-Small Cell Lung Cancer (NSCLC)	Overcomes radioresistance. Likely via inhibition of IAP-mediated survival signals post-DNA damage [7].	[7]
LKB1-Mutated NSCLC	Selective sensitivity in LKB1-deleted models. Potential synthetic lethality; combination with p38 inhibitor Ralimetinib overcomes KRAS-mediated resistance [8].	[8]
Pancreatic Cancer (with Paclitaxel)	Synergistic killing of PANC-1 cells. Birinapant induces apoptosis in paclitaxel-arrested cells; combination increases pJNK and reduces Bcl2 [9].	[9]

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